Cas no 2770-11-8 (2-(4-Chlorophenoxy)aniline)

2-(4-Chlorophenoxy)aniline structure
2-(4-Chlorophenoxy)aniline structure
Product name:2-(4-Chlorophenoxy)aniline
CAS No:2770-11-8
MF:C12H10NOCl
MW:219.6669
MDL:MFCD00025168
CID:43406
PubChem ID:87561295

2-(4-Chlorophenoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Chlorophenoxy)aniline
    • 2-Amino-4'-chlorodiphenyl Ether
    • 2-(4'-CHLOROPHENOXY)ANILINE
    • 2-(4-chlorophenoxy)benzenamine
    • 2-AMINO-4'-CHLORO-DIPHENYL ETHER
    • 2-(2-BROMO-PYRIDIN-3-YLOXY)-ISONICOTINONITRILE
    • 2-(4-chloranylphenoxy)aniline
    • 2-(4-chlorophenoxy)benzeneamine
    • 2-(4-Chlor-phenoxy)-anilin
    • 2-Amino-phenol-(4-chlor-phenylaether)
    • 4'-Chlor-2-amino-diphenylaether
    • EINECS 220-461-3
    • SB79377
    • F19182
    • CHLOROPHENOXYANILINE [USP IMPURITY]
    • 2-(4-chlorophenoxy)phenylamine
    • ANILINE, O-(P-CHLOROPHENOXY)-
    • Benzenamine, 2-(4-chlorophenoxy)-
    • QKKBREBZMUFUDS-UHFFFAOYSA-N
    • SCHEMBL641390
    • CHLOROPHENOXYANILINE
    • FT-0634478
    • 2-(4-chloro-phenoxy)-phenylamine
    • UNII-EGP2SG2VOE
    • Diethyl3,4-furandicarboxylate
    • DTXSID70182064
    • NS00048463
    • MFCD00025168
    • EN300-55041
    • EGP2SG2VOE
    • DS-11779
    • BB 0216626
    • 2-(P-CHLOROPHENOXY)ANILINE
    • A819164
    • 2770-11-8
    • Z274541868
    • AKOS000100478
    • Q-200142
    • CS-0156626
    • DTXCID80104555
    • DB-019442
    • CHLOROPHENOXYANILINE (USP IMPURITY)
    • MDL: MFCD00025168
    • Inchi: InChI=1S/C12H10ClNO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2
    • InChI Key: QKKBREBZMUFUDS-UHFFFAOYSA-N
    • SMILES: NC1=C(OC2=CC=C(Cl)C=C2)C=CC=C1

Computed Properties

  • Exact Mass: 219.04500
  • Monoisotopic Mass: 219.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 35.3

Experimental Properties

  • Color/Form: Not available
  • Density: 1.2460
  • Boiling Point: 202°C/15mmHg(lit.)
  • Flash Point: 148°C
  • Refractive Index: 1.6180-1.6220
  • PSA: 35.25000
  • LogP: 4.29570
  • Sensitiveness: Sensitive to air
  • Solubility: Not available

2-(4-Chlorophenoxy)aniline Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Keep in dark place,Inert atmosphere,Room temperature

2-(4-Chlorophenoxy)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB262313-10 g
2-Amino-4'-chlorodiphenyl ether; .
2770-11-8
10 g
€135.50 2023-07-20
Enamine
EN300-55041-1.0g
2-(4-chlorophenoxy)aniline
2770-11-8 98%
1g
$35.0 2023-06-11
Apollo Scientific
OR315743-5g
2-(4-Chlorophenoxy)aniline
2770-11-8 98%
5g
£45.00 2025-02-19
TRC
C374980-2.5g
2-(4-Chlorophenoxy)aniline
2770-11-8
2.5g
$ 161.00 2023-09-08
Alichem
A019145809-25g
2-(4-Chlorophenoxy)aniline
2770-11-8 98%
25g
$341.38 2023-09-02
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2223-5G
2-Amino-4'-chlorodiphenyl Ether
2770-11-8 >98.0%(GC)(T)
5g
¥875.00 2024-04-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NC503-1g
2-(4-Chlorophenoxy)aniline
2770-11-8 98%
1g
388CNY 2021-05-10
Enamine
EN300-55041-0.5g
2-(4-chlorophenoxy)aniline
2770-11-8 98%
0.5g
$27.0 2023-06-11
abcr
AB262313-1 g
2-Amino-4'-chlorodiphenyl ether; .
2770-11-8
1 g
€78.90 2023-07-20
Fluorochem
227899-25g
2-(4-Chlorophenoxy)aniline
2770-11-8 95%
25g
£280.00 2022-02-28

2-(4-Chlorophenoxy)aniline Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2770-11-8)2-(4-Chlorophenoxy)aniline
A819164
Purity:99%
Quantity:25g
Price ($):151.0